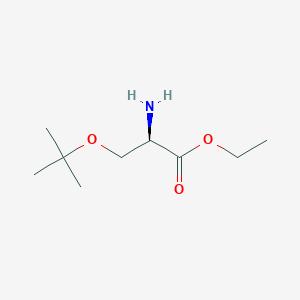

ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Description

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZFRIRJWMSFZ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(COC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](COC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

The following technical guide details the chemical identity, synthesis, and application of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , a specialized amino acid derivative used in advanced peptide synthesis and medicinal chemistry.

Chemical Identity & CAS Registry Status

This compound is the ethyl ester derivative of O-tert-butyl-D-serine . While the methyl and tert-butyl esters of this scaffold are common catalog items, the ethyl ester is a specialized derivative often synthesized in situ or on-demand for specific lipophilicity requirements in drug delivery or peptide coupling.

| Property | Data |

| Chemical Name | Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate |

| Common Synonyms | H-D-Ser(tBu)-OEt; O-tert-Butyl-D-serine ethyl ester |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol (Free Base); 225.71 g/mol (HCl Salt) |

| Chirality | D-Isomer (2R) |

| CAS Number (Specific) | Not Widely Listed (Custom Synthesis Item) |

| CAS (Free Acid Precursor) | 18783-53-4 (H-D-Ser(tBu)-OH) |

| CAS (Methyl Ester Analog) | 78537-14-1 (H-D-Ser(tBu)-OMe[1][2][3][4][5]·HCl) |

| CAS (t-Butyl Ester Analog) | 179559-35-4 (H-D-Ser(tBu)-OtBu[4]·HCl) |

Critical Note: Researchers seeking to procure this compound often must order it as a custom synthesis or synthesize it from the free acid (CAS 18783-53-4) due to the higher commercial prevalence of the methyl and tert-butyl ester forms.

Synthesis & Manufacturing Workflow

The synthesis of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate is achieved via the esterification of the commercially available H-D-Ser(tBu)-OH . The tert-butyl ether protecting group on the side chain is acid-sensitive; therefore, standard Fischer esterification (refluxing HCl/EtOH) must be carefully controlled or replaced with milder coupling methods to prevent deprotection of the side chain.

Preferred Protocol: Thionyl Chloride Mediated Esterification

This method generates the hydrochloride salt (H-D-Ser(tBu)-OEt·HCl ) directly.

Reagents:

-

Precursor: H-D-Ser(tBu)-OH (CAS 18783-53-4)[6]

-

Solvent: Anhydrous Ethanol (EtOH)

-

Reagent: Thionyl Chloride (SOCl₂)

Step-by-Step Methodology:

-

Setup: Chill 50 mL of anhydrous ethanol to 0°C in a round-bottom flask under nitrogen atmosphere.

-

Activation: Dropwise add thionyl chloride (1.5 eq) to the ethanol. Caution: Exothermic reaction. Stir for 30 minutes to generate HCl/EtOH solution.

-

Addition: Add solid H-D-Ser(tBu)-OH (1.0 eq) to the mixture.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C). Do not reflux , as high heat may cleave the sensitive tert-butyl ether. Stir for 12–18 hours.

-

Work-up: Concentrate the solution in vacuo to remove excess ethanol and SOCl₂.

-

Purification: Triturate the resulting residue with cold diethyl ether to precipitate the product as a white crystalline solid (HCl salt).

Visual Synthesis Pathway

Caption: Controlled esterification pathway minimizing side-chain deprotection.

Applications in Drug Development

This compound serves as a critical chiral building block in the synthesis of peptidomimetics and small molecule drugs.

-

Orthogonal Protection: The tert-butyl ether group is stable to basic conditions (e.g., piperidine used in Fmoc removal) but cleaved by strong acids (TFA). The ethyl ester provides a C-terminal protection that is orthogonal to the side chain, removable via saponification (LiOH/THF).

-

Lipophilicity Tuning: Substituting the methyl ester (OMe) with the ethyl ester (OEt) slightly increases the lipophilicity (LogP), which can improve cell permeability of intermediate fragments during convergent synthesis.

-

Non-Natural Amino Acid Incorporation: Used to introduce D-stereochemistry into peptide chains, enhancing proteolytic stability against endogenous peptidases.

Analytical Characterization

To validate the identity of the synthesized ethyl ester, the following analytical parameters should be met.

| Method | Expected Signal / Result |

| ¹H NMR (DMSO-d₆) | δ 1.15 (s, 9H, t-Bu); δ 1.22 (t, 3H, Ethyl-CH₃); δ 3.6-3.8 (m, 2H, β-CH₂); δ 4.15 (q, 2H, Ethyl-CH₂); δ 4.2 (m, 1H, α-CH). |

| Mass Spectrometry | [M+H]⁺ = 190.14 (Free Base). |

| Chiral HPLC | >99% ee (Enantiomeric Excess). Critical to ensure no racemization occurred during esterification. |

| Solubility | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in ether/hexane. |

Handling & Stability

-

Storage: Store the HCl salt at -20°C in a desiccator. The free base is prone to cyclization (diketopiperazine formation) or hydrolysis and should be generated immediately prior to use.

-

Hygroscopicity: The hydrochloride salt is hygroscopic; handle under inert atmosphere (Argon/Nitrogen) when weighing.

References

-

ChemicalBook. (2025). H-D-SER(TBU)-OH (CAS 18783-53-4) Technical Data. Retrieved from

-

Sigma-Aldrich. (2025). H-D-Ser(tBu)-OtBu[4][6]·HCl (CAS 179559-35-4) Product Sheet. Retrieved from

-

BenchChem. (2025).[7] Guide to the Synthesis and Purification of Ser(tBu) Derivatives. Retrieved from

-

PubChem. (2025).[2][4] Compound Summary: D-Serine Derivatives. Retrieved from

Sources

- 1. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-amino-3-(((tert-butoxy)carbonyl)amino)propanoic acid | C8H16N2O4 | CID 18660150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amatek Chemical-products [allchemblock.com]

- 4. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. H-D-SER(TBU)-OH | 18783-53-4 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile & Process Guide: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

The following technical guide details the solubility profile and handling of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , a critical chiral intermediate in peptide synthesis and drug development.

Executive Summary

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (also known as H-D-Ser(tBu)-OEt ) is a specialized amino acid derivative used primarily as a building block in the synthesis of chiral pharmaceuticals and complex peptides. Its solubility behavior is dictated by its dual nature: the lipophilic tert-butyl ether and ethyl ester groups versus the hydrophilic primary amine.

This guide provides a technical analysis of its solubility across organic solvents, focusing on its two primary forms encountered in the laboratory: the Free Base (typically an oil) and the Hydrochloride Salt (crystalline solid). Understanding the solubility differential between these forms is critical for efficient extraction, purification, and reaction optimization.

Physicochemical Characterization

Before detailing solvent interactions, the fundamental properties of the molecule must be established to predict behavior in non-standard systems.

| Property | Data / Descriptor |

| Systematic Name | Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate |

| Common Name | H-D-Ser(tBu)-OEt |

| Molecular Formula | C |

| Molecular Weight | 189.25 g/mol (Free Base) ~225.71 g/mol (HCl Salt) |

| Physical State | Free Base: Colorless to pale yellow oil HCl Salt: White crystalline solid |

| Key Functional Groups | Primary Amine (Basic), Ethyl Ester (Lipophilic), tert-Butyl Ether (Lipophilic/Bulky) |

| Chirality | (R)-enantiomer (D-Series) |

Structural Logic & Solubility Prediction

The molecule exhibits amphiphilic character :

-

Lipophilic Domain: The tert-butyl group and ethyl chain increase solubility in non-polar organic solvents (e.g., Hexane, Toluene) compared to the parent amino acid (Serine).

-

Polar Domain: The primary amine and ester linkage provide hydrogen bonding capability, ensuring solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols.

Solubility Data Profile

The following data categorizes solvent compatibility based on the form of the compound. In process chemistry, switching between these forms via pH adjustment is the primary method for purification (Acid/Base Extraction).

Table 1: Solubility of H-D-Ser(tBu)-OEt (Free Base vs. HCl Salt)

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Moderate | Standard reaction solvent; extraction from aqueous. |

| Chloroform | High | Moderate | Alternative to DCM; NMR solvent. | |

| Esters | Ethyl Acetate (EtOAc) | High (>100 mg/mL) | Low (<10 mg/mL) | Critical: Used to extract Free Base from basic aqueous phase. |

| Alcohols | Methanol (MeOH) | High | High (>50 mg/mL) | Solvent for hydrogenation or salt formation. |

| Ethanol (EtOH) | High | High | Crystallization solvent for the HCl salt. | |

| Ethers | Diethyl Ether (Et2O) | High | Insoluble | Used to precipitate the HCl salt from reaction mixtures. |

| THF | High | Low/Moderate | Common reaction solvent. | |

| Hydrocarbons | Hexanes / Heptane | Moderate | Insoluble | Anti-solvent for crystallization. |

| Toluene | High | Low | Azeotropic drying; reaction solvent. | |

| Polar Aprotic | DMF / DMSO | High | High | Peptide coupling reactions (SPPS/Liquid Phase). |

| Aqueous | Water (pH 7) | Low/Sparingly | High | The salt dissolves; the free base oils out. |

Technical Insight: The insolubility of the HCl salt in Ethyl Acetate and Diethyl Ether is the basis for its isolation. Synthesis typically involves protecting the amino acid, forming the salt in alcohol, and precipitating it with ether.

Experimental Methodology: Determination & Validation

For researchers working with custom batches, verifying solubility is essential. The following protocol ensures accurate determination, distinguishing between kinetic dissolution and thermodynamic solubility.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit of H-D-Ser(tBu)-OEt in a target solvent at 25°C.

-

Preparation: Weigh 100 mg of the substance (Free Base or Salt) into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Visual Check: If solid remains/oil persists, sonicate for 5 minutes.

-

-

Saturation Point: Continue addition until the solution is clear (for Free Base) or no solid remains (for Salt).

-

Calculation:

[1] -

Validation (for Salts): If the salt does not dissolve in >2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine exact solubility.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during purification, based on the solubility data above.

Figure 1: Solubility-driven purification workflow. The switch between Free Base and Salt forms allows for the selective removal of impurities.

Practical Applications in Synthesis

Peptide Coupling (Amide Bond Formation)

-

Preferred Solvent: DMF or DCM.

-

Rationale: The Free Base is highly soluble in DCM. However, if starting from the HCl salt, a base (e.g., DIPEA, NMM) must be added. The salt is soluble in DMF, making it the preferred solvent for coupling reactions where the salt is neutralized in situ.

-

Avoid: Water or Alcohols (competitors for acylating agents).

Workup & Isolation

-

Extraction: The standard protocol involves partitioning between Ethyl Acetate and Water .

-

At basic pH (NaHCO

wash), the Free Base resides in the Ethyl Acetate layer. -

At acidic pH (1M HCl wash), the compound protonates and moves to the Aqueous layer (useful for washing away non-basic impurities, though care must be taken as the ester can hydrolyze if left too long in strong acid).

-

-

Crystallization: The HCl salt is often crystallized from EtOH/Et2O . The salt is dissolved in minimal hot Ethanol, and Diethyl Ether is added until turbidity is observed. Cooling yields pure crystals.

References

-

ChemicalBook. (2025). H-Ser(tBu)-OH and Derivatives: Physical Properties and Solubility. Retrieved from .

-

Garner, P., & Park, J. M. (1992). Synthesis of N-Boc-L-serine methyl ester and related oxazolidines. Organic Syntheses, 70, 18. (Provides foundational solubility behavior for Ser(tBu) esters). Retrieved from .

-

Tooney, N. M., & Fasman, G. D. (1968).[2] Synthesis of poly-O-tert-butyl-L-serine and poly-L-serine. Biopolymers, 6(1), 81-96.[2] (Details the solubility of t-butyl serine derivatives in polymerization solvents). Retrieved from .

-

BenchChem. (2025).[3] Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OH. (Analogous solubility data for t-butyl protected serine side chains). Retrieved from .

Sources

Stereochemical and Functional Divergence: L-Isomers vs. Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate in Peptide Engineering

Executive Summary

In the fields of peptide synthesis, peptidomimetics, and drug development, the precise control of molecular chirality and functional group reactivity is paramount. This technical guide explores the fundamental differences between naturally occurring L-amino acid isomers (using L-Serine as the archetypal baseline) and the highly specialized synthetic building block ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , formally known as H-D-Ser(tBu)-OEt . By contrasting the unprotected, naturally occurring (S)-enantiomer with its orthogonally protected (R)-enantiomer counterpart, we will dissect the causality behind their divergent structural properties, their mechanistic roles in circumventing proteolytic degradation, and the analytical workflows required to differentiate them.

Structural and Stereochemical Fundamentals

The core divergence between these two molecules lies in their stereochemical configuration and their peripheral functionalization.

Naturally occurring amino acids, such as L-Serine, possess an (S)-configuration at the alpha-carbon (C2). Under physiological conditions, they exist as highly polar zwitterions with free, highly reactive hydroxyl (-OH) and carboxyl (-COOH) groups.

Conversely, ethyl (2R)-2-amino-3-(tert-butoxy)propanoate is a D-isomer derivative . According to the Cahn-Ingold-Prelog (CIP) priority rules, the C2 chiral center is bonded to an amine (-NH₂; Priority 1), an ethyl ester (-COOEt; Priority 2), a tert-butyl ether (-CH₂OtBu; Priority 3), and a hydrogen atom (Priority 4). With the hydrogen pointing away, the 1 → 2 → 3 sequence is clockwise, establishing the (2R)-configuration . Furthermore, its reactive side-chain and C-terminus are masked by bulky, lipophilic protecting groups.

Stereochemical priority mapping of L-Serine vs. the protected D-isomer derivative.

Mechanistic Role in Peptide Synthesis and Drug Design

Protease Resistance via Stereochemical Inversion

The primary causality behind utilizing D-isomers in drug development is to overcome the severe pharmacokinetic limitations of natural peptides. Endogenous proteases (e.g., trypsin, pepsin, and carboxypeptidases) are highly stereospecific enzymes that have evolved to recognize and cleave peptide bonds formed exclusively by L-amino acids. By substituting an L-isomer with a D-isomer, the resulting peptide bond becomes sterically "invisible" to the protease's active site, drastically increasing the molecule's in vivo half-life and stability[1].

The Logic of Orthogonal Protection

In solid-phase peptide synthesis (SPPS) and liquid-phase synthesis, the reactive side chains of amino acids must be temporarily masked to prevent unwanted side reactions, such as branching or polymerization.

-

The tert-Butyl (tBu) Ether: The bulky tBu group provides severe steric hindrance, protecting the nucleophilic oxygen of the serine side chain from unwanted acylation during peptide bond formation[2]. It operates on an orthogonal protection scheme: it is highly stable under the basic conditions used to remove N-alpha protecting groups (like Fmoc) but is easily and cleanly cleaved using strong acids, such as trifluoroacetic acid (TFA), during the final resin cleavage step[3].

-

The Ethyl Ester (-COOEt): Esterification of the C-terminus prevents the carboxylic acid from participating in unwanted coupling reactions. Furthermore, the ethyl ester significantly increases the molecule's lipophilicity, which is highly advantageous for enhancing membrane permeability and crossing lipid bilayers in prodrug formulations.

Metabolic fate and protease resistance workflow of L- vs. D-isomers in vivo.

Quantitative Data and Properties

To highlight the profound functional shift caused by stereochemical inversion and chemical protection, the physicochemical properties of the natural L-isomer and the protected D-isomer are summarized below.

| Property | L-Isomer (e.g., L-Serine) | Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate |

| Stereochemistry | (2S) Configuration | (2R) Configuration |

| Molecular Formula | C₃H₇NO₃ | C₉H₁₉NO₃ |

| Molecular Weight | 105.09 g/mol | 189.25 g/mol |

| Side-Chain Status | Free Hydroxyl (-OH) | tert-Butyl Ether (-O-tBu) |

| C-Terminus Status | Free Carboxylic Acid (-COOH) | Ethyl Ester (-COOEt) |

| Physiological State | Zwitterionic (Highly Polar) | Neutral/Lipophilic (Non-zwitterionic) |

| Protease Susceptibility | High (Rapid Degradation) | Extremely Low (Protease Resistant) |

Experimental Workflow: Analytical Differentiation

Differentiating a free L-amino acid from a fully protected D-amino acid derivative requires robust analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) using macrocyclic glycopeptide chiral stationary phases (CSPs), such as Teicoplanin, is the gold standard. Teicoplanin columns possess multiple chiral centers and ionic groups, making them uniquely capable of resolving both underivatized zwitterionic L-amino acids and highly lipophilic protected D-amino acid esters via simultaneous polar, ionic, and steric interactions[4].

Protocol: Self-Validating Chiral Chromatographic Separation

Objective: To analytically separate and validate the free L-isomer from the protected D-isomer derivative using Chiral HPLC-MS.

Step 1: Sample Preparation

-

Action: Dissolve the L-isomer and ethyl (2R)-2-amino-3-(tert-butoxy)propanoate standards in a 50:50 mixture of HPLC-grade Methanol and Milli-Q Water to achieve a final concentration of 1 mg/mL.

-

Causality: The 50:50 ratio ensures the solubility of both the highly polar zwitterionic L-isomer and the lipophilic protected D-isomer without causing precipitation.

Step 2: Column Equilibration

-

Action: Install a Teicoplanin-based CSP column (e.g., 250 mm x 4.6 mm, 5 µm) into the LC system. Equilibrate with a mobile phase of Methanol/Water/Trifluoroacetic acid (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent and suppresses the ionization of residual silanols on the silica support, ensuring sharp, symmetrical peak shapes for the primary amine groups.

Step 3: Injection and Separation

-

Action: Inject 10 µL of the prepared sample mixture into the HPLC system.

-

Causality: The macrocyclic cavities of the Teicoplanin stationary phase will interact differently with the enantiomers. The D-isomer derivative will experience stronger hydrophobic interactions due to its tBu and ethyl groups, delaying its elution.

Step 4: Detection and Self-Validation

-

Action: Monitor the eluent using a Diode Array Detector (DAD) set at 210 nm, coupled inline with an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.

-

Validation Logic: The protocol self-validates by cross-referencing retention time with exact mass. The L-isomer will elute early with an [M+H]⁺ peak at m/z 106.1. The ethyl (2R)-2-amino-3-(tert-butoxy)propanoate will elute significantly later, confirmed by an [M+H]⁺ peak at m/z 190.2. If the mass signatures do not match the retention order, the system flags a co-elution or degradation event (such as premature loss of the acid-labile tBu group).

References

-

Synthesis Notes: Orthogonal Protection in Peptide Synthesis. Aapptec.[Link]

-

Strategies to stabilize cell penetrating peptides for in vivo applications. SciSpace.[Link]

Sources

Technical Whitepaper: Operational Safety & Stability of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

[1]

Executive Summary & Chemical Identity

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (commonly referred to as H-D-Ser(tBu)-OEt ) is a critical chiral building block in peptide synthesis and medicinal chemistry. Unlike standard amino acids, this molecule features a "dual-protection" architecture: the carboxylic acid is masked as an ethyl ester, and the side-chain hydroxyl is protected as a tert-butyl ether.

This specific configuration allows for orthogonal reactivity—essential for site-specific modification—but introduces unique stability challenges that standard SDS documents often overlook.

Molecular Architecture

| Feature | Specification | Technical Note |

| IUPAC Name | Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | |

| Common Name | H-D-Ser(tBu)-OEt | "H-" denotes free amine; "(2R)" denotes D-isomer.[1][2][3] |

| Molecular Formula | C | Free Base |

| Mol. Weight | 189.25 g/mol | Free Base (Add 36.46 for HCl salt) |

| Stereochemistry | (2R) / D-Isomer | Critical for enantiopure drug synthesis. |

| CAS Registry | Varies by Salt Form | 78537-14-1 (Analogous Methyl Ester HCl) Note: Verify specific batch CAS; often sold as HCl salt. |

Hazard Analysis: Beyond the GHS Codes

While standard GHS classification labels this compound as an Irritant (Warning) , the operational risks are rooted in its functional group chemistry.

Functional Group Risk Profile

-

Primary Amine (Free Base): If generated in situ, the free amine is basic and nucleophilic. It readily absorbs atmospheric CO

to form carbamates, complicating NMR interpretation and stoichiometry. -

Ethyl Ester: Susceptible to hydrolysis under moist conditions, particularly if the pH drifts away from neutral.

-

tert-Butyl Ether: Generally robust, but sensitive to strong acids (e.g., TFA). Inadvertent exposure to acidic fumes in the lab can lead to premature deprotection of the side chain.

GHS Classification (Extrapolated from HCl Salt)

Stability, Handling, & Self-Validating Protocols

The Core Directive: This section provides the "self-validating" systems required to ensure the integrity of the reagent before it enters a synthesis workflow.

The Stability Logic

The compound exists in a delicate balance. It requires protection from moisture (to save the ester) and strong acids (to save the ether).

Figure 1: Stability logic diagram illustrating the chemical vulnerability of the ester and ether moieties.

Protocol: Verification of Integrity (Self-Validating System)

Before committing this reagent to a high-value synthesis, perform this 15-minute check.

Objective: Confirm the integrity of the tert-butyl group and the ethyl ester.

-

Sampling: Take ~5 mg of the solid HCl salt.

-

Solvation: Dissolve in 0.6 mL DMSO-d6 (DMSO prevents exchange of amine protons).

-

1H NMR Validation Criteria:

-

t-Butyl Singlet: Look for a sharp singlet (9H) around

1.1–1.2 ppm. Loss of this peak indicates acid-catalyzed deprotection. -

Ethyl Quartet: Look for the quartet (2H) around

4.1–4.2 ppm. Shift or loss indicates ester hydrolysis. -

Alpha-Proton: A distinct multiplet around

3.9–4.1 ppm.

-

-

Decision Gate:

-

If integrals are 9:2:1 (tBu : CH2 : CH)

PROCEED . -

If new peaks appear near 11.0 ppm (COOH)

DISCARD (Hydrolysis has occurred).

-

Handling the Free Base vs. HCl Salt

Most commercial sources supply the Hydrochloride (HCl) salt due to its superior stability.

-

Storage (HCl Salt): Hygroscopic. Store at +2°C to +8°C (or -20°C for long term) under inert atmosphere.

-

Generation of Free Base:

-

Why? For coupling reactions where the amine must be nucleophilic.

-

Method: Partition the HCl salt between EtOAc and saturated aqueous NaHCO

(cold). Separate, dry organic layer over Na

-

Emergency Response & First Aid

This section prioritizes the specific risks of amino acid esters.

| Scenario | Immediate Action | Mechanism of Injury |

| Ocular Contact | Irrigate for 15 mins. Lift eyelids. | Ester hydrolysis in the eye can release acid/alcohol, causing pH shift and protein denaturation. |

| Skin Contact | Wash with soap/water.[4][6][7] Remove contaminated lab coat. | Amines can penetrate the stratum corneum; potential for sensitization. |

| Inhalation | Evacuate to fresh air.[4][5][7][8] Support breathing.[4][8] | HCl salt dust is highly irritating to mucous membranes (forms HCl on contact with moisture). |

| Spill Cleanup | Neutralize with weak base (Sodium Carbonate) if wet. Sweep up dry. | Prevents acidification of the surface. |

Workflow Visualization: Safe Usage Cycle

The following diagram outlines the standard operating procedure (SOP) for introducing this reagent into a synthesis workflow.

Figure 2: Operational workflow for receiving, validating, and utilizing H-D-Ser(tBu)-OEt.

References

-

PubChem. Compound Summary: (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (Analogous Structure). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Amino Acid Esters and Salts. Available at: [Link]

-

Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[9] 4th Ed. Wiley-Interscience. (Standard text for t-Butyl ether stability).

Disclaimer: This guide is for research purposes only. It is not a substitute for official regulatory documents provided by the specific chemical manufacturer.

Sources

Technical Guide: Stability Profile of the tert-Butoxy Group in Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Executive Summary

This technical guide analyzes the physiochemical stability of the tert-butoxy (

The

Chemical Architecture & Electronic Properties

The molecule comprises three distinct functional zones, each with unique reactivity:

-

The Amine (

): A nucleophilic center, typically protonated (as HCl or TosOH salt) for storage stability. -

The Ethyl Ester (

): A C-terminal protecting group, stable to acid but labile to base (saponification). -

The tert-Butoxy Ether (

): The focus of this guide.

Why tert-Butoxy?

The stability of the

Stability Matrix: The "Safe Zones"

The following table summarizes the stability of the

| Reagent Class | Specific Reagent | Stability of | Mechanistic Insight |

| Strong Acids | TFA (95%), HBr/AcOH | Labile | Rapid cleavage via protonation and |

| Weak Acids | dilute AcOH, dilute HCl | Metastable | Stable at low concentrations/temps; slow hydrolysis possible over time. |

| Organic Bases | Piperidine (20%), DIEA, TEA | Stable | Standard conditions for Fmoc removal; ether bond remains intact. |

| Inorganic Bases | LiOH, NaOH (1M) | Stable * | Stable to hydrolysis conditions used for ester cleavage, but risk of |

| Reductants | Stable | Ether linkage is resistant to hydrogenolysis and hydride reduction. | |

| Nucleophiles | Amines, Thiols | Stable | Steric bulk prevents nucleophilic attack at the ether carbon. |

Critical Note: While the

group is stable to base, the serine backbone is prone to base-catalyzed-elimination, converting Ser to Dehydroalanine (Dha). The group suppresses this better than esters (e.g., ), but harsh basic conditions must still be avoided.

Mechanistic Deep Dive: Acid-Catalyzed Cleavage

The cleavage of the tert-butoxy group is the defining reaction for this molecule in peptide synthesis. It follows an E1/S_N1 mechanism driven by the stability of the tert-butyl carbocation.

The Reaction Pathway[2]

-

Protonation: The ether oxygen accepts a proton from the acid (TFA).

-

Heterolysis: The

bond breaks, releasing the serine hydroxyl and generating a reactive tert-butyl cation ( -

Fate of

: The cation either eliminates a proton to form isobutylene (gas) or alkylates nucleophilic species in the mixture (scavengers or sensitive amino acid side chains).

Visualization of the Cleavage Pathway

Figure 1: Mechanistic pathway of acid-catalyzed O-tBu cleavage. Note the bifurcation where the reactive carbocation can either be neutralized safely or cause damage.

Experimental Protocols

Protocol A: Selective Cleavage of (Acidolysis)

Objective: Remove the tert-butoxy group while retaining the ethyl ester (partially) or as part of a global deprotection. Note: Ethyl esters are relatively stable to TFA at RT, but long exposure may cause transesterification or slow hydrolysis if water is present.

Reagents:

-

Trifluoroacetic acid (TFA) - The Cleavage Agent[2]

-

Triisopropylsilane (TIS) - The Hydride Scavenger

-

Water (

) - The Hydrolysis Scavenger

Step-by-Step:

-

Preparation: Dissolve Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (1 mmol) in a minimal volume of DCM (optional, for solubility).

-

Cocktail Addition: Add 10 mL of cleavage cocktail: TFA:TIS:H2O (95:2.5:2.5 v/v/v) .

-

Expert Insight: The TIS is non-negotiable. Without it, the generated

cations will re-attach to the serine hydroxyl or alkylate the free amine, creating impurities that are difficult to separate.

-

-

Reaction: Stir at room temperature for 60 to 90 minutes .

-

Validation: Monitor by TLC (disappearance of high Rf spot) or LC-MS (Mass shift: -56.1 Da).

-

-

Work-up:

-

Concentrate the solution under reduced pressure (rotary evaporator) to remove TFA.

-

Add cold diethyl ether to precipitate the product (if peptide) or triturate the residue.

-

Result: The

is removed, yielding the Serine-OEt salt.

-

Protocol B: Synthesis/Protection (Validation of Stability)

Objective: Introduction of

-

Reagents: H-Ser-OEt

HCl, Isobutylene (gas), -

Procedure: Suspend H-Ser-OEt in DCM. Saturate with isobutylene gas. Add catalytic conc.

. -

Causality: The reaction is driven by equilibrium. Excess isobutylene pushes the reaction toward ether formation. The acid catalyst is required, yet the product is stable once the acid is neutralized.

Troubleshooting & Side Reactions

The -Elimination Risk

While

Mechanism:

-

Base removes

-proton. -

Electron density shifts to form a double bond (

). -

The

group leaves (poor leaving group, but possible under forcing conditions). -

Result: Formation of Dehydroalanine (Dha), which destroys chirality.

Mitigation:

-

Avoid strong bases (alkoxides) when the amine is acylated.

-

Keep temperatures

during base treatments (e.g., saponification of the ethyl ester).

Workflow Decision Tree

Figure 2: Operational workflow for manipulating H-Ser(tBu)-OEt without compromising structural integrity.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive source for stability data of tert-butyl ethers).

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4][5] International Journal of Peptide and Protein Research.[5][6] (Mechanistic study on TFA cleavage and scavengers).

-

BenchChem. (2025).[2] Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis.[1] (Specific data on Ser(tBu) stability).

-

Common Organic Chemistry. (2025). Boc/tBu Deprotection Mechanism with TFA. (Detailed reaction mechanism and scavenger roles).

-

MedChemExpress. (2025). Product Information: (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate.[7] (Physical properties and handling of serine derivatives).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. medchemexpress.com [medchemexpress.com]

Literature review on D-amino acid derivatives in medicinal chemistry

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary: The "Chirality Flip" Paradigm

In modern medicinal chemistry, the transition from L- to D-amino acid incorporation represents a strategic "chirality flip" that addresses two of the most persistent failures in peptide drug discovery: metabolic instability and conformational entropy. While nature predominantly utilizes L-amino acids for protein synthesis, D-amino acids (DAAs) serve as critical "stealth" components.[1] They evade endogenous proteases and lock peptides into bioactive conformations (e.g.,

This guide analyzes the mechanistic advantages of D-amino acid derivatives, reviews their successful application in FDA-approved therapeutics (e.g., Difelikefalin, Daptomycin), and provides a validated protocol for their synthesis, emphasizing the prevention of racemization during solid-phase peptide synthesis (SPPS).

Mechanistic Pharmacology

Proteolytic Resistance: The "Stealth" Effect

The primary failure mode for peptide therapeutics is rapid degradation by serum proteases (e.g., trypsin, chymotrypsin). These enzymes possess chiral active sites evolved to recognize and cleave peptide bonds between L-amino acids.

-

Causality: Substituting critical residues—particularly at the N-terminus or cleavage sites—with D-enantiomers renders the scissile bond unrecognizable to the catalytic triad of the protease.

-

Evidence: Studies on Somatostatin analogs (e.g., Octreotide) demonstrate that strategic D-Trp substitution extends plasma half-life from minutes (native hormone) to hours.

Conformational Restriction: The Beta-Turn Inducer

D-amino acids are potent tools for fixing secondary structure. In an all-L peptide, forming a tight turn often incurs an energetic penalty.

-

Mechanism: The inclusion of a D-amino acid (commonly D-Proline or D-Alanine) in position

or

The NMDA/DAAO Axis in CNS Disorders

Beyond structural roles, free D-amino acids act as neurotransmitters. D-Serine is a potent co-agonist at the glycine site of the NMDA receptor (NMDAR).[2]

-

Pathology: In Schizophrenia, NMDAR hypofunction is observed.

-

Therapeutic Target: D-Amino Acid Oxidase (DAAO) is the enzyme responsible for degrading D-Serine.[2][3][4][5][6] Small molecule DAAO inhibitors prevent this degradation, elevating synaptic D-Serine levels and restoring NMDAR function without the excitotoxicity associated with direct agonists.

Visualization: Signaling & Mechanism[7]

Diagram 1: DAAO Inhibition and NMDA Receptor Activation

This diagram illustrates the therapeutic logic of DAAO inhibitors in restoring NMDA receptor function.[6]

Caption: Mechanism of DAAO inhibitors preserving D-Serine to potentiate NMDA receptor signaling.[2]

Therapeutic Case Studies

Difelikefalin (Korsuva™)

-

Approval: FDA (2021) for pruritus in CKD.[7]

-

Structure: A kappa-opioid receptor (KOR) agonist containing D-Phenylalanine at the N-terminus.

-

Design Logic: The D-Phe residue serves a dual purpose: it prevents N-terminal degradation by aminopeptidases and positions the pharmacophore correctly within the KOR binding pocket, ensuring peripheral restriction (limiting CNS side effects like dysphoria).

Daptomycin (Cubicin™)

-

Class: Cyclic lipopeptide antibiotic.[8]

-

Structure: Contains D-Alanine and D-Serine .

-

Mechanism: The D-amino acids are essential for the calcium-dependent insertion of the lipophilic tail into the bacterial cell membrane, causing rapid depolarization.

Table: FDA-Approved Drugs Containing D-Amino Acids

| Drug Name | Indication | D-Amino Acid Component | Function/Advantage |

| Difelikefalin | Pruritus (CKD) | D-Phe (N-term), D-Leu, D-Lys | Proteolytic stability; KOR selectivity. |

| Daptomycin | Bacterial Infections | D-Ala, D-Ser | Membrane insertion; cyclization. |

| Octreotide | Acromegaly | D-Phe, D-Trp | Mimics Somatostatin |

| Degarelix | Prostate Cancer | D-Phe, D-Trp (multiple) | GnRH antagonist; extended duration of action. |

| Icatibant | Hereditary Angioedema | D-Arg, D-Tic, D-Phe | Bradykinin B2 antagonist; resistance to kininases. |

Detailed Methodology: Optimized SPPS for D-Peptides

Objective: Synthesize a model peptide containing a D-amino acid while preventing racemization (conversion back to L-form) and ensuring high coupling efficiency.

Context: D-amino acids are prone to racemization during activation, particularly if carboxyl-activated intermediates (like oxazolones) form. This protocol uses Oxyma/DIC activation, which is superior to HOBt/HBTU for suppressing racemization.

Materials

-

Resin: Rink Amide ProTide Resin (0.5 mmol/g loading).

-

Fmoc-D-Amino Acid: e.g., Fmoc-D-Phe-OH (High purity >99%).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

-

Solvent: DMF (Dimethylformamide), peptide grade.

Step-by-Step Protocol

-

Resin Swelling:

-

Weigh 100 mg resin into a fritted syringe reactor.

-

Add 5 mL DMF and swell for 30 mins. Drain.

-

-

Fmoc Deprotection (L-AA removal):

-

Treat resin with 20% Piperidine in DMF (2 x 5 mins).

-

Critical: Wash extensively with DMF (5 x 1 min) to remove all traces of piperidine. Residual base causes rapid racemization of the incoming activated D-AA.

-

-

Activation of D-Amino Acid (Pre-activation):

-

In a separate vial, dissolve Fmoc-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq) and mix for exactly 2 minutes .

-

Expert Note: Do not pre-activate for >5 minutes. Prolonged activation increases the risk of oxazolone formation, which is the primary pathway for racemization.

-

-

Coupling:

-

Transfer the pre-activated solution to the resin.

-

Shake at room temperature for 45–60 minutes.

-

Validation: Perform a Kaiser Test (Ninhydrin). If blue (positive), re-couple using HATU/HOAt (more powerful, but higher racemization risk—use only as rescue).

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/Pyridine (1:1) in DMF to cap unreacted amines, preventing deletion sequences.

-

-

Racemization Monitoring (Marfey’s Method):

-

Post-cleavage, hydrolyze a small aliquot (6N HCl, 110°C, 24h).

-

Derivatize with FDAA (Marfey’s Reagent).

-

Analyze via HPLC. D-amino acid derivatives elute later than L-isomers on C18 columns.

-

Visualization: Synthetic Workflow

Diagram 2: Solid-Phase Synthesis of D-Peptides

This diagram outlines the critical decision points to prevent racemization during the coupling of D-amino acids.

Caption: Optimized SPPS cycle highlighting critical wash steps and activation timing to minimize racemization.

References

-

FDA Center for Drug Evaluation and Research. (2021). KORSUVA (difelikefalin) Injection Approval Package. U.S. Food and Drug Administration.[7][9] [Link]

-

Sacchi, S., et al. (2012). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design. [Link]

-

Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]

-

Katane, M., & Homma, H. (2011). D-Amino acids in mammals: Biochemistry and physiological functions. Proceedings of the Japan Academy, Series B. [Link]

Sources

- 1. Advances in Enzymatic Synthesis of D-Amino Acids | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 8. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. 2017 FDA Peptide Harvest - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Hydrolysis of D-Ser(tBu) Ethyl Ester

Topic: Conditions for hydrolysis of ethyl ester in D-Ser(tBu) derivatives Content Type: Application Note & Protocol Guide ID: AN-CHEM-SER-042

Optimized Protocols for Preservation of Optical Purity and Side-Chain Integrity

Executive Summary

The hydrolysis of D-Ser(tBu) ethyl ester presents a classic "orthogonal conflict" in organic synthesis. The objective is to cleave the C-terminal ethyl ester while preserving the acid-labile tert-butyl (tBu) ether on the side chain and preventing base-catalyzed racemization or

This guide provides two validated protocols:

-

Method A (Standard): Low-Temperature Lithium Hydroxide Saponification (Scalable).

-

Method B (High-Sensitivity): Enzymatic Hydrolysis using Pig Liver Esterase (PLE) or CAL-B.

Mechanistic Analysis & Chemoselectivity

Successful deprotection requires navigating three competing failure modes. Understanding these mechanisms is the prerequisite for protocol adherence.

The Chemoselectivity Matrix

-

Acid Sensitivity: The side-chain tert-butyl ether is highly acid-labile. Standard acid hydrolysis (HCl/reflux) will instantaneously cleave the tBu group, yielding free D-Serine.

-

Base Sensitivity (Racemization): Serine derivatives are uniquely prone to racemization via base-catalyzed enolization. The electronegative oxygen on the

-carbon withdraws electron density, increasing the acidity of the - -Elimination: Strong bases or elevated temperatures (>25°C) promote E1cB elimination, converting the serine residue into a dehydroalanine moiety (vinyl species).

Decision Logic (Graphviz)

Figure 1: Chemoselectivity decision tree highlighting failure modes in Ser(tBu) manipulation.

Protocol A: Low-Temperature LiOH Saponification

Applicability: Standard peptide synthesis intermediates; scales from mg to kg.

Rationale

Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation is less Lewis-acidic than sodium, often resulting in milder coordination to the carbonyl oxygen, which can slightly reduce the rate of racemization [1]. The critical control point is temperature .

Materials

-

Substrate: D-Ser(tBu)-OEt

-

Reagent: LiOH·H₂O (Lithium Hydroxide Monohydrate)[1]

-

Solvent System: THF : Water (3:1) or MeOH : Water (3:1). Note: THF is preferred if the substrate is highly lipophilic.

-

Quench: 5% Citric Acid solution or 1M KHSO₄. DO NOT use HCl.

Step-by-Step Methodology

-

Dissolution: Dissolve D-Ser(tBu)-OEt (1.0 equiv) in THF/Water (3:1 v/v). The concentration should be approximately 0.1 M to 0.2 M.

-

Cooling (CRITICAL): Cool the reaction mixture to 0°C using an ice bath. Allow to equilibrate for 10 minutes.

-

Saponification: Add LiOH·H₂O (1.2 – 1.5 equiv) slowly.

-

Why: Excess base promotes racemization. Keep stoichiometry tight.

-

-

Monitoring: Stir at 0°C. Monitor by TLC (SiO₂, EtOAc/Hexane) or LC-MS.

-

Timeline: Reaction typically completes in 1–3 hours at 0°C. Do not let it run overnight unless confirmed necessary.

-

-

Workup (The "Danger Zone"):

-

Evaporate THF under reduced pressure at low temperature (<30°C).

-

Dilute the remaining aqueous residue with water.

-

Wash the aqueous layer with Et₂O (removes unreacted ester and organic impurities).

-

Acidification: Cool the aqueous layer to 0°C. Carefully add 5% Citric Acid dropwise until pH reaches 3.0 – 4.0 .

-

Warning: Dropping pH < 2.0 risks cleaving the tBu ether.

-

-

Extraction: Extract immediately with EtOAc (3x).

-

Drying: Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Enzymatic Hydrolysis (PLE/CAL-B)

Applicability: Highly sensitive substrates where optical purity >99.9% is required, or if Protocol A shows trace elimination.

Rationale

Enzymes operate at neutral pH (7.0–7.5), completely eliminating the risk of base-catalyzed racemization and

Step-by-Step Methodology

-

Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.2).

-

Suspension: Suspend D-Ser(tBu)-OEt in the buffer. If solubility is poor, add acetone or DMSO (up to 10% v/v).

-

Enzyme Addition: Add PLE (approx. 100 units/mmol substrate) or Immobilized CAL-B (Novozym 435, 10–50% w/w relative to substrate).

-

Incubation: Stir gently at 25°C.

-

Termination: Filter off the enzyme (if immobilized) or dilute with EtOAc.

-

Isolation: Acidify to pH 4 (Citric Acid) and extract with EtOAc as in Protocol A.

Quality Control & Troubleshooting

Analytical Checkpoints

| Parameter | Method | Acceptance Criteria | Failure Indicator |

| Identity | ¹H NMR (CDCl₃) | tBu singlet (~1.15 ppm, 9H) present. Ethyl quartet/triplet absent. | Loss of tBu signal (Acid hydrolysis). |

| Purity | HPLC (C18) | Single peak >95%.[5] | Multiple peaks (Side reactions). |

| Chirality | Chiral HPLC | D-isomer >99% ee. | Presence of L-isomer (Racemization). |

| Integrity | ¹H NMR | Absence of vinyl protons (5.0–6.5 ppm). | Vinyl signals indicate Dehydroalanine ( |

Workflow Visualization (Graphviz)

Figure 2: Optimized workflow for LiOH hydrolysis emphasizing temperature control and mild acidification.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for stability of tBu ethers vs. esters).

-

Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions. (Foundational text on enzymatic hydrolysis).

-

Kaiser, K., & Benner, R. (2005).[4] Hydrolysis-induced racemization of amino acids. Limnology and Oceanography: Methods. (Detailed analysis of racemization mechanisms).

-

Boger, D. L., et al. (1999). Synthesis of Cycloisodityrosine. Journal of Organic Chemistry. (Discusses LiOH vs LiOOH for sensitive peptide esters).

Sources

Using ethyl (2R)-2-amino-3-(tert-butoxy)propanoate in solid-phase peptide synthesis (SPPS)

Title: Advanced Protocols for the Incorporation of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate in Hybrid SPPS Workflows

Introduction & Rationale

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, commonly abbreviated as H-D-Ser(tBu)-OEt , is a highly specialized amino acid building block utilized in the synthesis of peptide prodrugs, peptidomimetics, and protease-resistant therapeutics.

The strategic incorporation of this molecule relies on three distinct chemical features:

-

D-Stereochemistry : The (2R) configuration corresponds to the non-natural D-enantiomer of serine. Substituting natural L-amino acids with D-enantiomers at the C-terminus provides profound steric hindrance against carboxypeptidases, significantly extending the in vivo half-life of the peptide 1.

-

Ethyl Ester (OEt) C-Terminus : The ethyl ester serves a dual purpose. During synthesis, it acts as a robust C-terminal protecting group. In the final drug product, it often remains intact as a prodrug modification to increase lipophilicity and membrane permeability.

-

tert-Butyl (tBu) Ether : The side-chain hydroxyl group is protected by a tBu group, preventing unwanted O-acylation during coupling steps.

Because the C-terminus is blocked by the ethyl ester, H-D-Ser(tBu)-OEt cannot be utilized as a standard electrophilic incoming amino acid in traditional C-to-N Solid-Phase Peptide Synthesis (SPPS). Instead, it must act as the nucleophile. The most authoritative and efficient method to incorporate it is via a Hybrid SPPS/Solution-Phase Fragment Condensation workflow.

Mechanistic Insights & Chemical Logic

To successfully couple H-D-Ser(tBu)-OEt to a peptide sequence, the main peptide chain must first be synthesized, cleaved from the resin, and isolated as a fully protected peptide acid .

-

Resin Selection (Causality) : This strategy strictly requires the use of 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric hindrance and electronic properties of the 2-CTC linker allow for peptide cleavage under ultra-mild acidic conditions (e.g., 1% TFA). This ensures that the highly acid-labile tBu protecting groups on the peptide side chains remain completely intact during cleavage 2.

-

Coupling Reagent Selection (Causality) : Fragment condensation in solution carries a high risk of epimerization at the C-terminal residue of the main peptide chain via oxazolone formation. To suppress this, the coupling must be driven by highly reactive, epimerization-suppressing reagents. The combination of HATU and HOAt is considered the gold standard for this step, as the nitrogen at position 7 of the HOAt ring provides a neighboring group effect that accelerates coupling and minimizes chiral degradation 3.

Protecting group orthogonality map for H-D-Ser(tBu)-OEt during synthesis.

Quantitative Data & Reagent Selection

Table 1: Comparison of Cleavage Cocktails on 2-CTC Resin

| Cleavage Cocktail | Cleavage Time | Main Chain Yield | tBu Retention | OEt Retention |

|---|---|---|---|---|

| 1% TFA in DCM | 15 - 30 min | > 95% | > 99% | 100% |

| 20% HFIP in DCM | 30 - 60 min | > 90% | > 99% | 100% |

| 95% TFA (Global) | 2 hours | N/A (Cleaved) | 0% (Deprotected) | 100% |

Table 2: Coupling Reagents for Fragment Condensation

| Reagent System | Epimerization Risk | Reaction Kinetics | Typical Yield |

|---|---|---|---|

| HATU / HOAt / DIPEA | Very Low | Very Fast (< 2h) | 85 - 95% |

| PyBOP / HOBt / DIPEA | Moderate | Moderate (3-4h) | 70 - 80% |

| EDC / HOBt / DIPEA | High | Slow (> 12h) | 50 - 65% |

Experimental Workflows (Self-Validating Protocols)

Hybrid SPPS and solution-phase workflow for C-terminal D-Ser-OEt derivatization.

Phase 1: Main Chain Assembly on 2-CTC Resin

-

Resin Loading : Swell 2-CTC resin in dry DCM for 30 minutes. Load the first Fmoc-amino acid (0.6 eq relative to resin capacity) in the presence of DIPEA (2.0 eq) in DCM for 2 hours.

-

Capping : Cap unreacted trityl chloride sites by adding a mixture of DCM/MeOH/DIPEA (17:2:1 v/v/v) for 15 minutes to prevent truncated sequences.

-

Elongation : Perform standard Fmoc-SPPS cycles (20% piperidine in DMF for deprotection; DIC/OxymaPure for coupling) until the desired sequence is complete.

-

Final Deprotection : Remove the N-terminal Fmoc group, wash the resin thoroughly with DMF, then DCM, and dry under vacuum.

Phase 2: Mild Cleavage (Isolation of Protected Peptide Acid)

-

Cleavage : Treat the resin with 1% TFA in DCM (v/v) for 15 minutes at room temperature. Filter the cleavage cocktail directly into a flask containing 10% pyridine in methanol. Causality: Pyridine immediately neutralizes the TFA, preventing premature loss of the acid-labile tBu protecting groups.

-

Repetition : Repeat the cleavage step twice more to ensure quantitative recovery 2.

-

Concentration : Evaporate the DCM under reduced pressure. Precipitate the protected peptide acid by adding ice-cold diethyl ether. Centrifuge, decant, and dry the pellet.

-

Self-Validation Check: Analyze the pellet via LC-MS. The mass should correspond to the fully protected peptide. No tBu loss (-56 Da) should be observed.

-

Phase 3: Solution-Phase Fragment Condensation

Note: H-D-Ser(tBu)-OEt is typically supplied as a hydrochloride salt (H-D-Ser(tBu)-OEt·HCl).

-

Preparation : Dissolve the protected peptide acid (1.0 eq) and H-D-Ser(tBu)-OEt·HCl (1.2 eq) in anhydrous DMF (concentration ~0.1 M).

-

Activation : Add HATU (1.1 eq) and HOAt (1.1 eq) to the mixture 3.

-

Initiation : Add DIPEA (3.0 eq total). Causality: 2.0 eq are required to drive the coupling reaction, while the additional 1.0 eq is strictly required to neutralize the HCl salt and liberate the free amine nucleophile of the D-Ser derivative. Stir at room temperature.

-

Monitoring : Monitor the reaction by LC-MS. The reaction is typically complete within 1-2 hours.

-

Self-Validation Check: LC-MS must show the disappearance of the protected peptide acid mass and the appearance of the product mass (

).

-

Phase 4: Global Deprotection

-

Cocktail Preparation : Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).

-

Deprotection : Dissolve the fully protected condensed peptide in the cocktail (10 mL per gram of peptide). Stir for 2 hours at room temperature.

-

Causality: The 95% TFA will strip all tBu, Trt, and Pbf groups from the side chains, including the tBu group on the newly added D-Serine. However, the C-terminal ethyl ester is completely stable to acidic conditions and will remain intact.

-

-

Precipitation : Concentrate the mixture under a stream of nitrogen. Precipitate the final peptide in ice-cold diethyl ether.

-

Purification : Purify the crude peptide-D-Ser-OEt prodrug via Preparative RP-HPLC.

References

- Title: The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide Source: BenchChem URL

- Title: 2-Chlorotrityl chloride resin.

- Source: Organic Process Research & Development (ACS Publications)

Sources

Application Note: D-Serine Ethyl Esters in Peptidomimetic Drug Design

Executive Summary

This guide details the application of D-Serine Ethyl Ester (CAS: 19702-38-6) as a critical chiral building block in drug discovery. While L-serine is ubiquitous in protein synthesis, its D-isomer has emerged as a high-value target for modulating N-methyl-D-aspartate (NMDA) receptors, particularly in the context of schizophrenia and cognitive enhancement.

The ethyl ester modification serves a dual purpose:

-

Prodrug Kinetics: It masks the C-terminal carboxylate, increasing lipophilicity (

) to facilitate Blood-Brain Barrier (BBB) translocation before enzymatic conversion to the active D-serine. -

Synthetic Utility: It acts as a robust C-terminal protecting group in solution-phase peptide synthesis, allowing for orthogonal deprotection strategies and reducing racemization risks compared to methyl esters.

Section 1: Strategic Value in Peptidomimetics

The Chirality Advantage

Incorporating D-serine into peptide backbones confers resistance to endogenous proteases (e.g., chymotrypsin), which predominantly recognize L-stereoisomers. This "steric shielding" extends the plasma half-life (

The Prodrug Mechanism (CNS Targeting)

Free D-serine has poor BBB permeability due to its zwitterionic nature. Esterification transforms the molecule into a lipophilic precursor. Upon entering the systemic circulation and crossing the BBB, ubiquitous esterases hydrolyze the ethyl group, releasing the active agonist at the synaptic target.

Comparative Data: Ester Stability

The ethyl ester offers a balanced hydrolysis profile compared to other alkyl esters, optimizing the window between absorption and activation.

| Property | Methyl Ester (-OMe) | Ethyl Ester (-OEt) | tert-Butyl Ester (-OtBu) |

| Lipophilicity | Low | Moderate (Optimal) | High |

| Plasma Stability | Low (Rapid Hydrolysis) | Medium (Controlled) | High (Resistant) |

| Metabolic Byproduct | Methanol (Toxic) | Ethanol (Generally Safe) | tert-Butanol |

| Synthetic Removal | Mild Base | Mild Base/Enzymatic | Strong Acid (TFA) |

Section 2: Synthetic Workflow & Protocols

Protocol 1: Solution-Phase Coupling of D-Serine Ethyl Ester

Objective: Synthesize a dipeptide model (Boc-L-Leu-D-Ser-OEt) to demonstrate the retention of chirality and ester integrity. This method avoids the high risk of racemization associated with activating the C-terminus of serine derivatives.

Reagents Required[1][2][3][4][5]

-

Amine Component: H-D-Ser-OEt·HCl (1.0 equiv)[5]

-

Carboxyl Component: Boc-L-Leu-OH (1.1 equiv)

-

Coupling Agent: EDC·HCl (1.2 equiv)

-

Additive: HOBt (anhydrous, 1.2 equiv) to suppress racemization.

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: DCM (Dichloromethane) or DMF (anhydrous).[4]

Step-by-Step Methodology

-

Activation:

-

Coupling:

-

In a separate vial, dissolve H-D-Ser-OEt·HCl (1.0 mmol) in DCM (

) and add DIPEA (2.5 mmol). -

Transfer the amine solution dropwise to the activated carboxyl solution at

. -

Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

-

-

Monitoring:

-

Check reaction progress via TLC (System: EtOAc/Hexane 1:1). Stain with Ninhydrin (free amines) and PMA (protected peptide).

-

-

Workup (The "Wash" Cycle):

-

Dilute with EtOAc (

). -

Wash 1: 1M KHSO

or 10% Citric Acid ( -

Wash 2: Sat. NaHCO

( -

Wash 3: Brine (

). -

Dry over Na

SO

-

-

Validation:

-

Verify identity via LC-MS (Expected M+H).

-

Critical: Assess enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure D-configuration is maintained >99%.

-

Diagram 1: Synthetic Pathway

The following diagram illustrates the chemical flow from starting materials to the isolated dipeptide.[5]

Caption: Solution-phase synthesis workflow for C-terminal D-Serine ethyl ester functionalization.

Section 3: Application Case Study – NMDA Receptor Modulation

The Biological Challenge

Schizophrenia is associated with hypofunction of the NMDA receptor.[6] D-Serine is a co-agonist at the glycine site, but oral administration of pure D-Serine requires massive doses (grams) to achieve therapeutic brain levels due to rapid renal clearance and poor BBB transport.

The Ester Solution

By utilizing a peptidomimetic prodrug containing D-Ser-OEt, researchers can exploit the T1 transporter systems or passive diffusion. Once inside the brain parenchyma, intracellular esterases convert the ethyl ester back to D-Serine.

Diagram 2: Pharmacokinetic Mechanism

This diagram visualizes the prodrug's journey from administration to receptor activation.

Caption: Mechanism of action for D-Serine Ethyl Ester prodrugs targeting CNS NMDA receptors.

Section 4: Stability & Permeability Assessment

To validate the utility of the ethyl ester, one must confirm it survives plasma long enough to reach the BBB but hydrolyzes efficiently once in the target tissue.

Protocol 2: In Vitro Plasma Stability Assay

Objective: Determine the half-life (

Materials

-

Pooled Human Plasma (heparinized).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Test Compound (10 mM stock in DMSO).

-

Internal Standard (e.g., Warfarin or Tolbutamide).

-

Acetonitrile (ACN) with 0.1% Formic Acid (Stop Solution).

Methodology

-

Preparation: Pre-warm plasma to

in a water bath. -

Spiking: Dilute the test compound into the plasma to a final concentration of

(0.1% DMSO final). -

Incubation: Incubate at

with gentle shaking. -

Sampling: At time points

min:-

Aliquot

of plasma mixture. -

Immediately add

of ice-cold Stop Solution (ACN) containing the Internal Standard.

-

-

Extraction: Vortex for 1 minute, then centrifuge at 4,000 rpm for 15 minutes at

to precipitate proteins. -

Analysis: Inject the supernatant into LC-MS/MS. Monitor the depletion of the parent ester and the appearance of the hydrolyzed acid (D-Serine).

Calculation

Plot

Acceptance Criteria: For a CNS prodrug, a plasma

References

-

Mothet, J. P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[7][8][9][10] Proceedings of the National Academy of Sciences.

-

Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery.

-

Javitt, D. C. (2004). "Glutamate as a therapeutic target in schizophrenia."[11][12] Molecular Psychiatry.

- Strømgaard, K., et al. (2016). Textbook of Drug Design and Discovery. CRC Press. (Standard text for ester prodrug kinetics).

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes.

Sources

- 1. scielo.br [scielo.br]

- 2. bachem.com [bachem.com]

- 3. renyi.hu [renyi.hu]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 9. pnas.org [pnas.org]

- 10. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-serine and schizophrenia: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Optimized solvent systems for dissolving ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Application Note & Protocol Guide: Optimized Solvent Systems for Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Introduction

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , commonly referred to as H-Ser(tBu)-OEt , is a critical orthogonally protected amino acid building block.[1] It features a tert-butyl ether protecting group on the serine hydroxyl side chain and an ethyl ester protecting the C-terminus.[1] This dual-protection strategy renders the molecule lipophilic while preserving the nucleophilic reactivity of the primary amine, making it indispensable in peptide synthesis, peptidomimetic drug design, and fragment-based drug discovery.[1]

This guide provides optimized solvent systems for the dissolution, handling, and processing of this compound.[1] It addresses the distinct solubility profiles of its two common forms—the Hydrochloride Salt (HCl) and the Free Base —and delineates protocols to maintain chemical stability during solvation.

Physicochemical Profile & Solubility Drivers

The solubility of H-Ser(tBu)-OEt is governed by a competition between its polar ammonium/amine core and its lipophilic protecting groups.[1]

| Feature | Chemical Moiety | Effect on Solubility |

| Core Backbone | Amino Acid ( | Promotes solubility in water and polar protic solvents.[1] |

| Side Chain | tert-Butyl Ether ( | Significantly increases lipophilicity; enhances solubility in DCM, EtOAc, and THF. |

| C-Terminus | Ethyl Ester ( | Moderate lipophilicity; reduces water solubility compared to free acid.[1] |

Solubility Matrix

| Solvent Class | Solvent | HCl Salt Solubility | Free Base Solubility | Application |

| Chlorinated | Dichloromethane (DCM) | Poor (Suspension) | Excellent | Synthesis, Extractions |

| Esters | Ethyl Acetate (EtOAc) | Very Poor | Good | Work-up, Partitioning |

| Polar Aprotic | DMF / DMSO | Excellent | Good | Coupling Reactions, Stock Solutions |

| Polar Aprotic | Acetonitrile (ACN) | Moderate | Excellent | HPLC/LC-MS Analysis |

| Protic | Water | Excellent | Low/Moderate | Aqueous buffers, Reverse Phase LC |

| Protic | Methanol/Ethanol | Good | Good | Caution: Risk of Transesterification |

Optimized Solvent Systems

System A: Synthetic Reaction Media

-

Primary Recommendation: Dichloromethane (DCM) (for Free Base)[1]

-

Alternative for Salts: N,N-Dimethylformamide (DMF) [1]

-

Rationale: If using the HCl salt directly in a coupling reaction, DMF is required to solubilize the ionic lattice before base (e.g., DIPEA) is added to generate the reactive free amine in situ.[1]

-

System B: Analytical Standards (HPLC/LC-MS)

-

Recommendation: Acetonitrile (ACN) : Water (1:1 v/v) [1]

System C: Extraction & Work-up

-

Recommendation: Ethyl Acetate (EtOAc) / Saturated NaHCO₃ [1]

Stability & Critical Considerations

-

Acid Sensitivity (The t-Bu Rule): The tert-butyl ether is acid-labile but robust compared to Boc groups.[1] It withstands dilute acids (0.1% TFA in HPLC) but cleaves in concentrated strong acids (95% TFA, pure HCl) to yield the free serine hydroxyl.[1]

-

Base Sensitivity (The Ester Rule): The ethyl ester is susceptible to hydrolysis (saponification) in strong aqueous bases (NaOH/LiOH).[1] Always use mild bases (NaHCO₃, DIPEA) for neutralization.[1]

Experimental Protocols

Protocol 1: Preparation of Free Base Stock Solution from HCl Salt

Objective: Convert stable, solid H-Ser(tBu)-OEt[1]·HCl into a reactive free base solution for synthesis.[1]

-

Weighing: Weigh 1.0 g (approx. 3.9 mmol) of H-Ser(tBu)-OEt[1]·HCl into a 50 mL separatory funnel.

-

Dissolution (Phase 1): Add 10 mL of Dichloromethane (DCM) . Note: The salt will likely not dissolve completely and form a suspension.

-

Neutralization: Add 15 mL of Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

-

Partition: Shake vigorously for 2 minutes. Vent frequently to release CO₂ gas.[1]

-

Separation: Allow layers to separate. The bottom layer is DCM (containing the Free Base).[1] Collect the bottom layer.[1]

-

Re-extraction: Extract the aqueous top layer with an additional 5 mL of DCM to recover residual product. Combine organic layers.

-

Drying: Dry the combined DCM layers over anhydrous Sodium Sulfate (

) for 10 minutes. Filter. -

Usage: The filtrate is a clean solution of H-Ser(tBu)-OEt free base, ready for acylation or coupling.[1]

Protocol 2: Analytical Sample Preparation (HPLC)

Objective: Prepare a stable 1 mg/mL sample for purity analysis.

-

Solvent Prep: Prepare a mixture of 50% Acetonitrile / 50% Water .[1] Do not add acid yet.

-

Dissolution: Dissolve 1 mg of sample in 1 mL of the solvent mixture. Vortex for 30 seconds.[1]

-

Acidification (Optional): If peak shape is poor due to the amine, add 1 µL of Formic Acid.

-

Why add acid last? Minimizes exposure time of the t-butyl group to acidic conditions during initial dissolution.[1]

-

Visualizations

Figure 1: Solubility & Workflow Decision Tree

Caption: Logical flow for selecting the correct solvent system based on the starting material form and intended application.

Figure 2: Neutralization & Phase Transfer Mechanism

Caption: Chemical workflow for converting the water-soluble HCl salt into the organic-soluble free base.

References

-

PubChem. (2025).[1] (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

Sources

Application Note: Scalable Synthesis Methods for Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Introduction and Strategic Context

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, commonly referred to as H-D-Ser(tBu)-OEt , is a highly specialized amino acid derivative utilized extensively in peptide synthesis and the development of novel pharmaceuticals[1]. The incorporation of D-amino acids is a proven strategy to enhance the proteolytic stability of peptide-based therapeutics[2]. Within this framework, the tert-butyl (tBu) ether provides robust protection for the serine hydroxyl group against basic and nucleophilic conditions, while the ethyl ester effectively masks the C-terminus during complex coupling sequences[3].

This application note details two highly scalable, self-validating liquid-phase synthesis routes designed for researchers and process chemists.

Mechanistic Rationale and Route Selection (E-E-A-T Insights)

When scaling up the synthesis of H-D-Ser(tBu)-OEt, the choice of the N-alpha protecting group dictates the efficiency, cost, and purity of the final product.

-

Why not Boc? The tert-butyloxycarbonyl (Boc) group requires strong acids (e.g., TFA or HCl) for deprotection. Because the side-chain tert-butyl ether is also acid-labile, Boc deprotection would simultaneously cleave the side-chain ether, destroying the target molecule's structural integrity.

-

Why not Fmoc? While Fmoc-D-Ser(tBu)-OH is a standard building block[4], Fmoc deprotection relies on secondary amines (like piperidine). This generates dibenzofulvene-piperidine adducts—non-volatile byproducts that require tedious, solvent-heavy silica gel chromatography to remove. This is highly inefficient at scale.

-

The Cbz Advantage: The carboxybenzyl (Cbz) group is the optimal choice for scalable solution-phase synthesis. Cbz is completely orthogonal to both the acid-labile tBu ether and the base-labile ethyl ester. It is cleaved via catalytic hydrogenolysis, generating only toluene and carbon dioxide as byproducts[5]. This allows the final product to be isolated in >98% purity via simple filtration and solvent evaporation.

Experimental Workflows

Figure 1: Comparative scalable synthesis workflows for H-D-Ser(tBu)-OEt via Route A and Route B.

Experimental Protocols: Self-Validating Systems

Route A: De Novo Synthesis (Industrial Scale)

Ideal for >10 kg manufacturing starting from cost-effective bulk D-Serine.

Step 1: Esterification of D-Serine

-

Suspend D-Serine (1.0 eq) in absolute ethanol (10 volumes). Cool the suspension to 0 °C.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Causality: SOCl₂ reacts with ethanol to generate anhydrous HCl in situ, catalyzing the Fischer esterification while driving the formation of the highly soluble hydrochloride salt.

-

Heat to reflux for 4 hours. Concentrate in vacuo to yield H-D-Ser-OEt·HCl as a white solid.

Step 2: N-Cbz Protection

-

Dissolve H-D-Ser-OEt·HCl in a 1:1 mixture of THF and H₂O. Add Na₂CO₃ (2.5 eq) and cool to 0 °C.

-

Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Stir at room temperature for 12 hours.

-

Extract with EtOAc, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield Cbz-D-Ser-OEt.

Step 3: O-tert-Butylation

-

Dissolve Cbz-D-Ser-OEt in anhydrous dichloromethane (DCM). Add a catalytic amount of concentrated H₂SO₄.

-

Cool the reaction to 0 °C and bubble isobutylene gas into the solution until saturation[6].

-

Seal the vessel and stir at room temperature for 24 hours. Causality: The acidic environment generates a tert-butyl carbocation from isobutylene, which selectively attacks the primary hydroxyl group.

-

Neutralize with triethylamine (Et₃N), wash with saturated NaHCO₃, and concentrate to yield Cbz-D-Ser(tBu)-OEt.

Route B: Semi-Synthetic Route (Pilot/Lab Scale)

Ideal for <1 kg scale, prioritizing time-efficiency and chiral integrity by utilizing an advanced intermediate.

Step 1: Alkylation of Cbz-D-Ser(tBu)-OH

-

Dissolve commercially available Cbz-D-Ser(tBu)-OH (1.0 eq) in anhydrous DMF (5 volumes). Add anhydrous K₂CO₃ (1.5 eq).

-

Cool to 0 °C and add ethyl bromide (1.2 eq) dropwise. Stir at room temperature for 12 hours. Causality: K₂CO₃ is a mild base that deprotonates the carboxylic acid without risking base-catalyzed racemization at the alpha-carbon, while DMF accelerates the SN2 displacement.

-

QC Checkpoint: TLC (Hexane:EtOAc 7:3, UV active) should show complete consumption of the starting material.

-

Dilute with water, extract with EtOAc, wash with brine, and concentrate.

Convergence: Hydrogenolysis (Applicable to both routes)

-

Dissolve Cbz-D-Ser(tBu)-OEt in absolute ethanol (10 volumes). Add 10% Palladium on Carbon (Pd/C, 5% w/w).

-

Purge the flask with N₂, then introduce H₂ gas. Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours[5].

-

QC Checkpoint (Self-Validation): Spot the reaction on TLC. The starting material is UV-active but Ninhydrin-negative. The product (H-D-Ser(tBu)-OEt) is UV-inactive but stains deep purple/red with Ninhydrin due to the liberated primary amine.

-

Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the target compound as a clear oil.

Quantitative Process Metrics

| Metric | Route A: De Novo Synthesis | Route B: Semi-Synthetic Route |

| Starting Material | D-Serine (Bulk commodity) | Cbz-D-Ser(tBu)-OH (Advanced intermediate) |

| Overall Yield | 65 - 70% (over 4 steps) | 85 - 90% (over 2 steps) |

| Time-to-Target | 4 - 5 days | 1 - 2 days |

| Chromatography Required? | No (Crystallization/Extraction) | No (Filtration/Extraction) |

| Cost-Efficiency | High (Ideal for >10 kg scale) | Moderate (Ideal for <1 kg pilot scale) |

| Chiral Integrity Risk | Moderate at Step 1 (requires strict temp control) | Low (utilizes pre-validated starting material) |

References

-

Title: Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis Source: ncbi.nlm.nih.gov (PMC) URL: [Link]

-

Title: REMOVAL OF N α -BENZYLOXYCARBONYL GROUPS FROM SULFUR-CONTAINING PEPTIDES BY CATALYTIC HYDROGENATION Source: orgsyn.org URL: [Link]

-

Title: The Role of Amino Acid Derivatives in Pharmaceutical Innovation Source: nbinno.com URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Racemization of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stereochemical fidelity issues when utilizing ethyl (2R)-2-amino-3-(tert-butoxy)propanoate —commonly known as H-D-Ser(tBu)-OEt —in coupling reactions.